molecular formula C17H13Br2NO5 B4295559 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene

6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B4295559
M. Wt: 471.1 g/mol
InChI Key: BEMHARDYQUOMMD-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a chromene precursor followed by nitration and subsequent functional group modifications. The reaction conditions often involve the use of bromine or brominating agents, nitrating agents such as nitric acid, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine atoms can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The presence of the nitro group suggests potential activity as an electron acceptor, which can interfere with cellular processes. The bromine atoms and methoxy groups may also contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline
  • 6,8-Dibromo-2-(3,4-dimethoxyphenyl)-2H-chromene

Uniqueness

Compared to similar compounds, 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, methoxy, and nitro groups in the chromene scaffold makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO5/c1-23-14-4-3-9(7-15(14)24-2)17-13(20(21)22)6-10-5-11(18)8-12(19)16(10)25-17/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMHARDYQUOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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